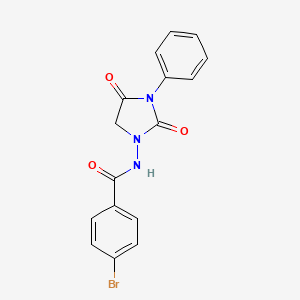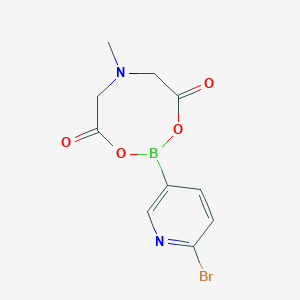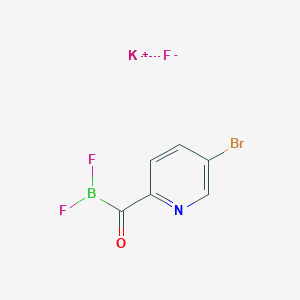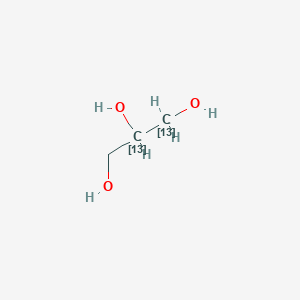
Boc-Asn-OH-(-amine-15N)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Asn-OH-(-amine-15N), also known as N-α-t.-Boc-L-asparagine, is a derivative of asparagine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-Asn-OH-(-amine-15N) can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . Another method involves the use of solid-phase peptide synthesis (SPPS), where the Boc group is used to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of Boc-Asn-OH-(-amine-15N) typically involves large-scale SPPS. This method is preferred due to its efficiency and ability to produce high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Asn-OH-(-amine-15N) undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA).
Amidation: The compound can react with carboxylic acids to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Amidation: Carboxylic acids and carbodiimide reagents are used for amidation reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Boc-Asn-OH-(-amine-15N) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block for the synthesis of peptides
Protein Engineering: Utilized in the modification and engineering of proteins.
Drug Development: Employed in the synthesis of peptide-based drugs.
Wirkmechanismus
The primary mechanism of action for Boc-Asn-OH-(-amine-15N) involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthesis, preventing unwanted reactions. Upon deprotection with TFA, the free amine is released, allowing it to participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asn-OH: Another asparagine derivative used in peptide synthesis, but with a different protecting group (Fmoc).
Cbz-Asn-OH: Similar to Boc-Asn-OH-(-amine-15N), but uses a carbobenzoxy (Cbz) group for protection.
Uniqueness
Boc-Asn-OH-(-amine-15N) is unique due to its use of the Boc group, which provides stability and ease of deprotection. This makes it particularly useful in solid-phase peptide synthesis .
Eigenschaften
CAS-Nummer |
287484-41-7 |
|---|---|
Molekularformel |
C9H16N2O5 |
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1/i11+1 |
InChI-Schlüssel |
FYYSQDHBALBGHX-NPNNMFHTSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[15NH][C@@H](CC(=O)N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)


![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)



![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

